Cimbuterol-d9
Overview
Description
Cimbuterol-d9 is a deuterium-labeled analogue of Cimbuterol, a β-adrenergic agonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of β-adrenergic agonists. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Mechanism of Action
Target of Action
Cimbuterol-d9 is a deuterium-labeled variant of Cimbuterol . The primary target of Cimbuterol and its deuterium-labeled variant is the β-adrenergic receptor . These receptors play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolic rate .
Mode of Action
As a β-adrenergic agonist , this compound binds to β-adrenergic receptors, mimicking the action of natural neurotransmitters like adrenaline and noradrenaline . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Biochemical Pathways
Upon activation of the β-adrenergic receptors, a series of intracellular events occur, primarily involving the cAMP-PKA pathway . The activation of this pathway leads to various downstream effects, including bronchodilation and anti-allergic effects .
Pharmacokinetics
As a β-adrenergic agonist, it is expected to be well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The activation of β-adrenergic receptors by this compound results in bronchodilation and anti-allergic effects . These effects are stronger than those of clenbuterol on the relaxation of tracheal smooth muscle, reduction of histamine-induced airway resistance, and inhibition of experimental asthma .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of this compound . For instance, the presence of impurities can interfere with its detection and quantification . .
Biochemical Analysis
Biochemical Properties
Cimbuterol-d9, like its parent compound Cimbuterol, interacts with β-adrenergic receptors . These receptors are proteins that respond to epinephrine (adrenaline) and norepinephrine (noradrenaline), hormones that mediate the fight-or-flight response. By stimulating these receptors, this compound can influence various biochemical reactions within the body.
Cellular Effects
The primary cellular effect of this compound is the stimulation of β-adrenergic receptors This stimulation can influence cell function in several ways, including impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with β-adrenergic receptors As a β-adrenergic agonist, it binds to these receptors and activates them, potentially leading to changes in gene expression and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Three stable and simple synthetic routes for labeled D9-Mabuterol, D9-Bambuterol, and D9-Cimbuterol have been described. These routes achieve isotopic abundance of 98.5%, 99.7%, and 98.4%, respectively. The structures and isotope abundance are confirmed using proton nuclear magnetic resonance and liquid chromatography-tandem mass spectrometry .
Industrial Production Methods
The industrial production of Cimbuterol-d9 involves the use of deuterated reagents and solvents to achieve high isotopic purity. The process typically includes multiple steps of synthesis, purification, and verification to ensure the compound meets the required standards for research applications.
Chemical Reactions Analysis
Types of Reactions
Cimbuterol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cimbuterol-d9 is used in various scientific research applications, including:
Biology: It helps in understanding the biological fate of drugs and drug metabolites, providing insights into absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- Mabuterol-d9
- Bambuterol-d9
- Clenbuterol
Uniqueness
Cimbuterol-d9 is unique due to its high isotopic purity and specific application in studying β-adrenergic agonists. Compared to similar compounds like Mabuterol-d9 and Bambuterol-d9, this compound offers distinct advantages in terms of isotopic labeling and analytical precision .
Properties
IUPAC Name |
2-amino-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-13(2,3)16-8-12(17)9-4-5-11(15)10(6-9)7-14/h4-6,12,16-17H,8,15H2,1-3H3/i1D3,2D3,3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKQAXQGZIBJFS-GQALSZNTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746881 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-04-4 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1246819-04-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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